4'-Methoxy-3'-n-pentoxypropiophenone
Description
4'-Methoxy-3'-n-pentoxypropiophenone is a propiophenone derivative featuring methoxy (-OCH₃) and n-pentoxy (-O(CH₂)₄CH₃) substituents at the 4' and 3' positions of the aromatic ring, respectively. Propiophenones are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties imparted by substituents .
Properties
IUPAC Name |
1-(4-methoxy-3-pentoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-6-7-10-18-15-11-12(13(16)5-2)8-9-14(15)17-3/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIBDCKKDCVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3’-n-pentoxypropiophenone typically involves the reaction of 4’-methoxypropiophenone with n-pentanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the methoxypropiophenone and the n-pentanol.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-3’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3’-n-pentoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-3’-n-pentoxypropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-n-pentoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4'-Methoxy-3'-n-pentoxypropiophenone with key analogs, highlighting substituent effects:
Key Observations:
Substituent Effects on Applications: Methoxy Groups: Common in pharmaceuticals (e.g., 4'-Methoxypropiophenone ) and cytotoxic isoflavones (IC₅₀ = 4–11 µM in fungal metabolites ). Alkoxy Chains: Longer chains (e.g., n-pentoxy) may enhance lipophilicity, favoring agrochemical use (as seen in trifluoromethyl analogs ). Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) improves stability and electronegativity, aligning with greener agrochemical trends .
Regulatory Implications: Methyl and benzyloxy substituents (e.g., 4-Methoxy-3-methylacetophenone ) have faced bans due to toxicity, whereas bulkier groups (n-pentoxy, CF₃) may mitigate risks .
Physicochemical Properties
- Melting Points: 4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone exhibits a high m.p. (156.2–157.2°C) due to crystallinity from bulky substituents . In contrast, smaller analogs like 4'-Methoxypropiophenone are likely liquid at room temperature.
- Lipophilicity: The n-pentoxy group in the target compound may increase logP compared to 4'-Methoxypropiophenone (logP ≈ 2.5), impacting membrane permeability and environmental persistence.
Biological Activity
4'-Methoxy-3'-n-pentoxypropiophenone is an organic compound notable for its complex structure, which includes methoxy and pentoxy groups attached to a propiophenone backbone. This compound is under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is CHO. The presence of both methoxy and pentoxy groups enhances its hydrophobic properties, which may influence its interaction with biological membranes and proteins.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 264.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. Current research suggests that it may modulate cellular signaling pathways, influencing various metabolic processes. However, the precise mechanisms remain under investigation.
Therapeutic Potential
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
- Analgesic Properties : There is emerging evidence that it may possess analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : Investigations into its antimicrobial properties suggest that it could inhibit the growth of certain pathogens, though further studies are required to confirm these effects.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound through various experimental approaches:
- In Vitro Studies : Laboratory assays have demonstrated that the compound can inhibit specific enzymes involved in inflammatory pathways, indicating potential as a therapeutic agent.
- In Vivo Models : Animal studies are ongoing to assess the efficacy and safety profile of this compound in models of chronic inflammation and pain.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4'-Methoxypropiophenone | Lacks pentoxy group; less hydrophobic | Limited anti-inflammatory effects |
| 3'-Methoxy-4'-n-pentoxypropiophenone | Different positioning of functional groups | Similar but distinct activity profile |
| 4'-Methoxy-3'-hydroxypropiophenone | Contains hydroxy group instead of pentoxy | Potentially different mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
